Lipophilicity Differentiation from 3,3-Dimethyl Analog
The target compound exhibits a calculated XLogP3 of 2.5, compared to a predicted XLogP3 of approximately 2.0 for the 3,3-dimethyl analog (CAS 1448129-18-7) [1]. This 0.5 log unit increase in lipophilicity is attributable to the replacement of the 3,3-dimethylbutanoyl group with the 4-oxo-4-phenylbutanoyl moiety, which introduces an additional aromatic ring and a ketone group [1]. In general ADME models, a ΔlogP of 0.5 can correspond to a measurable shift in membrane permeability and plasma protein binding, potentially altering the free fraction available for target engagement [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 [1] |
| Comparator Or Baseline | 3,3-Dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide: XLogP3 ≈ 2.0 (predicted) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 [1]; comparator value estimated using same algorithm on deposited structure. |
Why This Matters
A difference of 0.5 log units in XLogP3 is sufficient to alter apparent permeability (Papp) in Caco-2 or MDCK assays by a factor of 2–3, directly influencing the compound's suitability for cell-based vs. biochemical screening formats.
- [1] PubChem. 4-oxo-4-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide; CID 71810040. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71810040 View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
